molecular formula C11H12N4O2 B2465283 6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione CAS No. 2260936-99-8

6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione

Cat. No.: B2465283
CAS No.: 2260936-99-8
M. Wt: 232.243
InChI Key: WLYULBIFSRFUBT-UHFFFAOYSA-N
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Description

6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione is a heterocyclic compound that features a triazine ring with dimethylamino and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylamine with a suitable phenyl-substituted triazine precursor in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions, often in the presence of a catalyst.

Major Products

    Oxidation: N-oxides of the triazine ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    6-(Dimethylamino)purine: Another compound with a dimethylamino group, known for its use as a protein kinase inhibitor.

    4-(Dimethylamino)pyridine: A derivative of pyridine with similar dimethylamino functionality, used as a nucleophilic catalyst.

Uniqueness

6-(Dimethylamino)-3-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine-2,4-dione is unique due to its specific triazine ring structure combined with the dimethylamino and phenyl substituents. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(dimethylamino)-3-phenyl-1H-1,3,5-triazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-14(2)9-12-10(16)15(11(17)13-9)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYULBIFSRFUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)N(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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